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Compound of Interest

Compound Name:
N-(2-Methoxyphenyl)-3-

oxobutanamide

Cat. No.: B159699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of N-(2-Methoxyphenyl)-3-oxobutanamide from 2-methoxyaniline. Two primary synthetic

routes are outlined: the acetoacetylation of 2-methoxyaniline with diketene and the

condensation reaction with ethyl acetoacetate. These protocols are intended to serve as a

comprehensive guide for researchers in organic synthesis and drug development.

Physicochemical Properties
A summary of the key physicochemical properties of the target compound, N-(2-
Methoxyphenyl)-3-oxobutanamide, is presented below.

Property Value Source

Molecular Formula C₁₁H₁₃NO₃ [1]

Molecular Weight 207.23 g/mol [1]

Physical Form Liquid

CAS Number 92-15-9 [1]
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Experimental Protocols
Two effective methods for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide are

detailed below.

Protocol 1: Acetoacetylation using Diketene
This method offers a mild and efficient route for the synthesis of N-(2-Methoxyphenyl)-3-
oxobutanamide. The reaction proceeds via the nucleophilic attack of the amino group of 2-

methoxyaniline on the diketene molecule.[1]

Materials:

2-Methoxyaniline

Diketene

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

methoxyaniline (1.0 eq) in dichloromethane.

Cool the solution to 0-5 °C using an ice bath.

Slowly add diketene (1.0 eq) dropwise to the cooled solution over a period of 30 minutes,

maintaining the temperature between 0 and 25°C.[1]

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a

saturated sodium bicarbonate solution, followed by water.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to yield the crude product.

Purify the crude product by column chromatography or recrystallization to obtain pure N-(2-
Methoxyphenyl)-3-oxobutanamide.

Reaction Setup Reaction Work-up & Purification

Dissolve 2-methoxyaniline
in Dichloromethane Cool to 0-5 °C Add Diketene

(0-25 °C)
Stir at RT

(2-4 hours) Monitor by TLC Wash with NaHCO₃

and Water Dry with MgSO₄ Concentrate Purify

Click to download full resolution via product page

Fig. 1: Experimental workflow for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide
using diketene.

Protocol 2: Condensation with Ethyl Acetoacetate
A widely employed method for the synthesis of N-aryl acetoacetamides involves the

condensation of an aniline derivative with ethyl acetoacetate.[1] This reaction can be performed

with or without a catalyst and can be driven by conventional heating or microwave irradiation.

An acid-catalyzed variation is also common.

Materials:

2-Methoxyaniline

Ethyl acetoacetate

Potassium tert-butoxide (catalyst, optional)

Ethanol (solvent)
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Dry ether

Standard laboratory glassware for reflux

Procedure:

In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2

eq).

Add a catalytic amount of potassium tert-butoxide (optional).

Heat the mixture under reflux for 4-8 hours. The reaction can be monitored by TLC.[1][2]

After the reaction is complete, cool the mixture to room temperature.

Triturate the residue with dry ether to induce precipitation of the product.

Filter the solid product and wash with small portions of cold, dry ether.

Purify the product by recrystallization from aqueous ethanol to yield colorless crystals of N-
(2-Methoxyphenyl)-3-oxobutanamide.[2]

Reaction Isolation Purification

Mix 2-methoxyaniline,
Ethyl Acetoacetate,
& Catalyst (optional)

Reflux
(4-8 hours) Monitor by TLC Cool to RT Triturate with

Dry Ether Filter Recrystallize from
Aqueous Ethanol

Click to download full resolution via product page

Fig. 2: Experimental workflow for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide
using ethyl acetoacetate.

Spectroscopic Data
While comprehensive experimental spectroscopic data for N-(2-Methoxyphenyl)-3-
oxobutanamide is not readily available in the cited literature, the expected proton
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environments can be predicted based on the molecular structure.

Predicted ¹H NMR Spectral Data:

Protons Predicted Chemical Shift (δ, ppm)

Amide (NH) ~9.0 - 10.0

Aromatic (Ar-H) ~6.8 - 8.0

Methoxy (OCH₃) ~3.8

Methylene (CH₂) ~3.5

Methyl (CH₃) ~2.2

It is important to note that actual experimental values may vary depending on the solvent and

other experimental conditions. Researchers are advised to perform their own spectral analysis

for product characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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